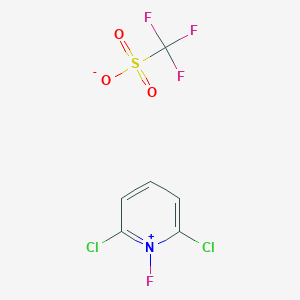

1-Fluoro-2,6-dichloropyridinium Triflate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2FN.CHF3O3S/c6-4-2-1-3-5(7)9(4)8;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFRVNARKRKXQQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C(=C1)Cl)F)Cl.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F4NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371980 | |

| Record name | 2,6-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130433-68-0 | |

| Record name | 2,6-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-1-fluoropyridinium Trifluoromethanesulfonate [Fluorinating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Fluoro-2,6-dichloropyridinium triflate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 1-Fluoro-2,6-dichloropyridinium triflate, a powerful electrophilic fluorinating agent. This guide details the established synthetic protocol, thorough characterization data, and a logical workflow for its preparation and analysis.

Introduction

This compound is a member of the N-fluoropyridinium salt family, which are widely recognized for their utility as electrophilic fluorinating reagents in organic synthesis. The electronic properties of the pyridine ring, modified by substituent groups, allow for the fine-tuning of the reagent's fluorinating power and selectivity. The presence of two electron-withdrawing chlorine atoms at the 2 and 6 positions of the pyridine ring enhances the electrophilicity of the fluorine atom, making this compound a potent reagent for the fluorination of a wide range of organic substrates.

Synthesis

The synthesis of this compound is most effectively achieved through the direct fluorination of a pre-formed salt of 2,6-dichloropyridine with triflic acid. This method, developed by Umemoto and coworkers, provides the target compound in good yield.

Experimental Protocol

The following protocol is based on the established literature procedure for the synthesis of N-fluoropyridinium salts.

Materials:

-

2,6-Dichloropyridine

-

Trifluoromethanesulfonic acid (triflic acid)

-

Acetonitrile (dry)

-

10% Fluorine in Nitrogen gas mixture

-

Diethyl ether (dry)

Procedure:

A solution of 2,6-dichloropyridine in dry acetonitrile is prepared in a reaction vessel suitable for gas dispersion. To this solution, an equimolar amount of trifluoromethanesulfonic acid is added at a low temperature (typically -78 °C) to form the pyridinium triflate salt in situ. A stream of 10% fluorine gas in nitrogen is then bubbled through the stirred solution for a period of 3 hours, while maintaining the low temperature. The reaction progress can be monitored by thin-layer chromatography or NMR spectroscopy.

Upon completion, the reaction mixture is carefully quenched. The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a mixture of acetonitrile and diethyl ether to afford this compound as a crystalline solid. A reported yield for this synthesis is in the range of 56-62%.

Safety Precautions:

-

Fluorine gas is extremely toxic and corrosive. This reaction must be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

-

Triflic acid is a strong, corrosive acid. Handle with care.

-

All glassware should be oven-dried to exclude moisture.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 130433-68-0 |

| Molecular Formula | C₆H₃Cl₂F₄NO₃S |

| Molecular Weight | 316.06 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 151-153 °C |

| Solubility | Soluble in acetonitrile |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | CD₃CN | Data not available | - | - | Pyridinium ring protons |

| ¹³C | CD₃CN | Data not available | - | - | Pyridinium ring carbons |

| ¹⁹F | CD₃CN | Data not available | - | - | N-F |

| -79 (approx.) | singlet | CF₃SO₃⁻ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | C-Cl stretch |

| C=N stretch | ||

| C-F stretch | ||

| S=O stretch (SO₃) |

Note: While the availability of an IR spectrum is indicated in databases, specific peak assignments are not detailed in the searched literature.

Mass Spectrometry (MS)

| m/z Values | Interpretation |

| 169, 167, 165 | [M - HOTf]⁺ |

| 151, 149, 147 | [M - OTf - F]⁺ |

Workflow and Logical Diagrams

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified, and analyzed product.

Caption: Synthetic and characterization workflow for this compound.

The logical relationship for the synthesis process can be visualized as a straightforward pathway.

Caption: Logical steps in the preparation and verification of the target compound.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The provided experimental protocol, based on established literature, offers a clear path for the preparation of this valuable fluorinating agent. The summarized physical and spectroscopic data, while highlighting areas where more detailed information would be beneficial, provide a solid foundation for its identification and quality control. The visualized workflows offer a clear and concise representation of the process for researchers and professionals in the field of drug development and chemical synthesis.

"1-Fluoro-2,6-dichloropyridinium triflate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2,6-dichloropyridinium triflate is a powerful and versatile electrophilic fluorinating agent widely employed in modern organic synthesis. Its efficacy in introducing fluorine atoms into a diverse range of organic molecules makes it a valuable tool in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and an exploration of its reaction mechanisms.

Core Physical and Chemical Properties

This compound is a white to yellow or yellow powder.[1][2] It is sensitive to air and moisture and should be stored in a refrigerator.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₂F₄NO₃S | [2][3][4] |

| Molecular Weight | 316.06 g/mol | [2][3][4] |

| Appearance | White to yellow powder | [1][2] |

| Melting Point | 121-126 °C | |

| 176-182 °C | [2][5] | |

| Boiling Point | 100 °C at 760 mmHg | [2] |

| Density | 1.46 g/cm³ | [2] |

| CAS Number | 130433-68-0 | [2][4] |

| Solubility | Soluble in acetonitrile | [6] |

| Stability | Air and moisture sensitive; store under inert atmosphere at 2-8°C | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | Spectral data for the parent compound, N-Fluoropyridinium triflate (in CD₃CN), shows peaks at δ: 8.32 (m, 2H), 8.77 (m, 1H), 9.33 (dd, 2H, J = 16.7). | [7] |

| ¹³C NMR | Data for the parent N-fluoropyridinium cation is available in supplementary information of published research. | [8] |

| ¹⁹F NMR | A reference to the ¹⁹F NMR spectrum is available on PubChem. The parent compound, N-Fluoropyridinium triflate (in CD₃CN), shows peaks at δ: 48.8 (bs, 1F, N-F), -77.6 (s, 3F, CF₃). | [1][7] |

| IR Spectroscopy | An FTIR spectrum (film cast from acetone) is available on PubChem. The parent compound, N-Fluoropyridinium triflate (Nujol on NaCl plate), shows characteristic peaks at cm⁻¹: 3140, 3120, 3080, 3050, 1600, 1485, 1475, 1330, 1270, 1250, 1220, 1200, 1175, 1160, 1090, 1055, 1020, 805, 770, 755, 630. | [1][7][9] |

| Mass Spectrometry | Mass spectral data (MS-IW-7375) is available on ChemicalBook, showing the molecular ion and fragmentation pattern. | [3] |

Experimental Protocols

Synthesis of this compound

The following is a representative procedure for the synthesis of N-fluoropyridinium triflates, adapted for the 2,6-dichloro derivative. This method is based on the well-established procedure for the synthesis of the parent N-Fluoropyridinium triflate.[6]

Workflow for the Synthesis of this compound

Caption: A step-by-step workflow for the synthesis of this compound.

Materials:

-

2,6-Dichloropyridine

-

Sodium triflate

-

Dry acetonitrile

-

10% Fluorine in Nitrogen gas mixture

-

Celite

-

Dry ethyl acetate

-

Dry diethyl ether

-

Nitrogen gas

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet, add 2,6-dichloropyridine (1.0 eq), sodium triflate (1.0 eq), and dry acetonitrile.

-

Purge the system with nitrogen and cool the reaction mixture to -40 °C in a cooling bath.

-

Introduce a 10% fluorine/90% nitrogen gas mixture just above the surface of the rapidly stirred solution.

-

Monitor the reaction for completion. A substantial excess of fluorine is typically required.

-

Once the reaction is complete, warm the mixture to room temperature and filter it through a pad of Celite to remove sodium fluoride.

-

Concentrate the filtrate to dryness using a rotary evaporator.

-

Wash the resulting crystalline residue with dry ethyl acetate to obtain the crude product.

-

Recrystallize the crude product by dissolving it in a minimal amount of dry acetonitrile at room temperature, followed by the addition of dry diethyl ether to precipitate the pure product.

-

Collect the crystals by filtration under a nitrogen atmosphere and dry under vacuum to yield pure this compound.

Electrophilic Fluorination of a Ketone

This protocol provides a general procedure for the α-fluorination of a ketone, using acetophenone as an example substrate.

Workflow for the α-Fluorination of Acetophenone

Caption: A generalized workflow for the electrophilic fluorination of a ketone.

Materials:

-

Acetophenone

-

This compound

-

Dry dichloromethane

-

Water

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate eluent (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve acetophenone (1.0 eq) in dry dichloromethane.

-

Add this compound (1.1 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x volume).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired α-fluoroacetophenone.

Mechanism of Electrophilic Fluorination

The precise mechanism of electrophilic fluorination by N-fluoropyridinium salts is still a subject of discussion, with evidence supporting both a direct bimolecular nucleophilic substitution (Sₙ2) pathway and a single-electron transfer (SET) process. The operative mechanism can depend on the nature of the nucleophile.

Proposed Fluorination Mechanism

Caption: Two proposed pathways for electrophilic fluorination by N-fluoropyridinium salts.

In the Sₙ2 pathway , the nucleophile directly attacks the electrophilic fluorine atom, displacing the 2,6-dichloropyridine leaving group in a single concerted step.

In the SET pathway , a single electron is transferred from the nucleophile to the N-fluoropyridinium salt, generating a nucleophilic radical, a fluorine radical, and the pyridinium radical cation. Subsequent radical recombination then forms the fluorinated product.

The choice between these pathways is influenced by the reduction potential of the N-fluoropyridinium salt and the oxidation potential of the nucleophile. For many common nucleophiles, the Sₙ2 mechanism is considered to be the more likely pathway.

Safety and Handling

This compound is a corrosive solid that can cause severe skin burns and eye damage. It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Due to its sensitivity to air and moisture, it should be stored under an inert atmosphere in a tightly sealed container in a refrigerator.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

References

- 1. This compound | C6H3Cl2F4NO3S | CID 2737311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 2,6-Dichloro-1-fluoropyridinium triflate(130433-68-0) MS spectrum [chemicalbook.com]

- 4. 2,6-Dichloro-1-fluoropyridinium Trifluoromethanesulfonate price & availability - MOLBASE [molbase.com]

- 5. 2,6-Dichloro-1-fluoropyridinium triflate | 130433-68-0 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-FLUORO-2,4,6-TRIMETHYLPYRIDINIUM TRIFLATE(107264-00-6) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 2,6-Dichloro-1-fluoropyridinium triflate(130433-68-0) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Electrophilic Fluorination with 1-Fluoro-2,6-dichloropyridinium triflate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with the electrophilic fluorinating agent, 1-fluoro-2,6-dichloropyridinium triflate. This reagent is a prominent member of the N-fluoropyridinium salt class, valued for its high reactivity and efficacy in introducing fluorine atoms into a diverse range of organic molecules.

Introduction to Electrophilic Fluorination

Electrophilic fluorination is a fundamental method in organic chemistry for the formation of carbon-fluorine bonds by reacting a nucleophilic substrate with an electrophilic fluorine source. The introduction of fluorine can significantly alter a molecule's properties, including metabolic stability, lipophilicity, and binding affinity, making this a critical strategy in the development of pharmaceuticals and agrochemicals. While early reagents like elemental fluorine (F₂) were highly reactive and hazardous, modern chemistry has shifted towards more stable and selective N-F reagents. Among these, N-fluoropyridinium salts are notable for their tunable reactivity, where the electronic nature of substituents on the pyridine ring dictates the agent's fluorinating power.

The Reagent: this compound

This compound is a powerful, crystalline, and stable electrophilic fluorinating agent. The presence of two electron-withdrawing chloro substituents on the pyridine ring significantly enhances its reactivity by increasing the electrophilicity of the fluorine atom. It is effective for the fluorination of a wide array of nucleophiles, including carbanions, enamines, vinyl esters, and various aromatics.

dot

Caption: Structure of this compound.

Core Reaction Mechanism

The precise mechanism of electrophilic fluorination by N-F reagents remains a subject of investigation, with evidence supporting both a direct two-electron transfer (SN2-like) pathway and a single-electron transfer (SET) pathway, depending on the nature of the nucleophile and reaction conditions.

SN2-type Mechanism

In the most commonly depicted pathway, the reaction proceeds via an SN2-type mechanism. The nucleophile directly attacks the electrophilic fluorine atom of the 1-fluoro-2,6-dichloropyridinium cation. This concerted step involves the simultaneous formation of the Carbon-Fluorine bond and the cleavage of the Nitrogen-Fluorine bond. The resulting 2,6-dichloropyridine is an excellent leaving group, and the triflate anion acts as a spectator ion.

dot

Caption: SN2-type mechanism for electrophilic fluorination.

Single-Electron Transfer (SET) Mechanism

An alternative pathway, particularly with electron-rich nucleophiles, is the Single-Electron Transfer (SET) mechanism. This process involves an initial transfer of a single electron from the nucleophile to the N-F reagent, generating a nucleophile radical cation and an N-F radical intermediate. This is followed by the transfer of a fluorine radical to the substrate radical cation or the collapse of the radical pair to form the C-F bond. The SET mechanism is often invoked to explain the formation of side products in certain reactions.

dot

Caption: Potential Single-Electron Transfer (SET) pathway.

Quantitative Data

The reactivity of electrophilic fluorinating agents can be quantified and compared. Kinetic studies have enabled the creation of a reactivity scale, providing a quantitative measure of their fluorinating power.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 130433-68-0 | |

| Molecular Formula | C₆H₃Cl₂F₄NO₃S | |

| Molecular Weight | 316.06 g/mol | |

| Appearance | White to light-yellow powder | |

| Melting Point | 176-182 °C | |

| Storage Temperature | 2-8°C | |

| Sensitivity | Air and moisture sensitive |

Comparative Reactivity

A study by Rozatian et al. established a quantitative reactivity scale for various N-F reagents using kinetic measurements in CH₃CN. While this compound was not explicitly listed in the final scale presented in the paper, its close analogue, 2,3,4,5,6-pentachloro-N-fluoropyridinium triflate, was found to be the most reactive agent tested, over 100,000 times more reactive than Selectfluor™. The high reactivity is consistent with the strong electron-withdrawing nature of the chloro substituents.

| Reagent Type | General Reactivity Trend |

| N-Fluorosulfonimides (e.g., NFSI) | Moderate |

| N-Fluorodiazoniabicycloalkane (e.g., Selectfluor™) | High |

| N-Fluoropyridinium Salts | Very High (increases with electron-withdrawing groups) |

Experimental Protocols

The following is a generalized protocol for the electrophilic fluorination of an active methylene compound, based on procedures for related N-fluoropyridinium salts. Researchers should optimize conditions for their specific substrate.

General Procedure for Electrophilic Fluorination

Materials:

-

Substrate (e.g., a 1,3-dicarbonyl compound) (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Inert gas (Nitrogen or Argon)

Protocol:

-

Preparation: A flame-dried, round-bottomed flask equipped with a magnetic stir bar is charged with the substrate.

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas. This cycle is repeated three times.

-

Dissolution: Anhydrous solvent is added via syringe to dissolve the substrate. The solution is cooled to the desired temperature (typically ranging from -78 °C to room temperature, depending on substrate reactivity).

-

Reagent Addition: this compound is added to the stirred solution in one portion or portion-wise. As the reagent can be moisture-sensitive, it should be handled under an inert atmosphere.

-

Reaction Monitoring: The reaction is stirred at the chosen temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The mixture is transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted three times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

dot

Caption: General experimental workflow for electrophilic fluorination.

Conclusion

This compound stands out as a highly potent reagent for electrophilic fluorination, driven by the electron-deficient nature of its pyridinium ring. Its mechanism, while generally proceeding through an SN2-type pathway, may involve SET intermediates depending on the substrate. The provided data and protocols offer a foundational guide for its application in synthetic chemistry, enabling the targeted introduction of fluorine to create novel molecules for pharmaceutical and materials science research.

An In-depth Technical Guide on the Reactivity of 1-Fluoro-2,6-dichloropyridinium triflate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2,6-dichloropyridinium triflate is a powerful and versatile electrophilic fluorinating agent. Belonging to the class of N-fluoropyridinium salts, this reagent has gained significant attention in organic synthesis for its ability to introduce fluorine atoms into a wide array of nucleophilic substrates under relatively mild conditions. The presence of two electron-withdrawing chlorine atoms on the pyridinium ring enhances its electrophilicity, making it a potent reagent for challenging fluorination reactions. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including quantitative data, detailed experimental protocols, and mechanistic insights.

Core Reactivity Principles

This compound acts as an electrophilic fluorine source, transferring a fluorine cation ("F+") to a nucleophile. The general transformation is depicted below:

Figure 1: General reaction scheme.

The reactivity of the N-fluoropyridinium salt is significantly influenced by the substituents on the pyridine ring. Electron-withdrawing groups, such as the chlorine atoms in the target molecule, increase the fluorinating power of the reagent.

Reactivity with Carbon Nucleophiles

This compound is highly effective for the fluorination of a variety of carbon-based nucleophiles, including carbanions, enolates, and electron-rich aromatic and heteroaromatic systems.

Carbanions and Enolates

The fluorination of carbanions and enolates provides a direct route to α-fluorinated carbonyl compounds and other fluorinated alkanes. These reactions are typically rapid and high-yielding.

Table 1: Fluorination of β-Dicarbonyl Compounds with this compound and Analogs

| Nucleophile (Substrate) | Fluorinating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Acetylcyclohexanone | This compound | CH2 |

1-Fluoro-2,6-dichloropyridinium triflate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 1-Fluoro-2,6-dichloropyridinium triflate, a powerful electrophilic fluorinating agent. Due to the limited availability of specific quantitative data in published literature, this document also outlines detailed experimental protocols for determining these crucial parameters.

Core Properties

This compound is a white to yellow crystalline solid. It is recognized for its high reactivity as a fluorinating agent, which is attributed to the electron-withdrawing nature of the two chlorine atoms on the pyridinium ring.

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂F₄NO₃S | [1] |

| Molecular Weight | 316.06 g/mol | [1] |

| Melting Point | 121-126 °C | |

| 176-182 °C | [2] | |

| Appearance | White to off-white or pale yellow powder | [3][4] |

| Storage Conditions | 2-8°C, Room temperature, Refrigerator | [2][3] |

| Sensitivity | Air and moisture sensitive | [2] |

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for analogous compounds provide valuable insights. It is generally characterized as having low solubility in polar organic solvents and ether, which can impact reaction kinetics and yield[5].

General Solubility Observations:

-

Acetonitrile: While specific data for the title compound is unavailable, studies on other pyridinium salts have shown solubilities in acetonitrile at 22°C ranging from 0.3 M to 2.1 M.

-

Ether: Low solubility has been noted, which can lead to longer reaction times and diminished yields in reactions conducted in this solvent[5].

Experimental Protocol for Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound can be determined using the well-established shake-flask method.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., acetonitrile, dichloromethane, tetrahydrofuran) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Sample Collection and Preparation: Once equilibrium is achieved, allow the solid to settle. Carefully extract a known volume of the supernatant.

-

Filtration: Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Stability Profile

This compound is known to be sensitive to moisture and air[2]. N-Fluoropyridinium triflates, in general, can slowly decompose in the presence of water. The stability of this reagent is a critical factor for its storage, handling, and application in synthesis.

General Stability Observations:

-

Moisture Sensitivity: The compound is hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon). N-Fluoropyridinium triflates are reported to slowly decompose in water.

-

Solvent Stability: It has been reported to be stable in acetonitrile solution for several weeks. However, it is reactive towards glass and may react with certain solvents like DMF, pyridine, and DMSO.

Experimental Protocol for Stability Assessment

A comprehensive stability study should evaluate the degradation of this compound under various stress conditions.

Methodology:

-

Forced Degradation Studies:

-

Hydrolytic Stability: Prepare solutions of the compound in aqueous buffers at different pH values (e.g., acidic, neutral, and basic). Incubate the solutions at a controlled temperature and monitor the concentration of the parent compound over time using HPLC.

-

Thermal Stability: Store solid samples of the compound at elevated temperatures (e.g., 40°C, 60°C) and in solution in a suitable solvent (e.g., acetonitrile). Analyze the samples at regular intervals to determine the rate of degradation.

-

Photostability: Expose solid samples and solutions of the compound to a controlled light source (e.g., UV and visible light) according to ICH guidelines. Monitor for degradation products.

-

-

Analytical Method: A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.

-

Data Analysis: The rate of degradation can be determined by plotting the concentration of the compound against time. This data can be used to establish the shelf-life and recommended storage conditions.

Conclusion

This compound is a highly reactive and valuable fluorinating agent. While specific quantitative data on its solubility and stability are not extensively reported, this guide provides the available qualitative information and outlines robust experimental protocols for their determination. Researchers and drug development professionals are encouraged to perform these evaluations to ensure the safe and effective use of this reagent in their applications. Careful handling under inert and anhydrous conditions, along with storage at recommended temperatures, is crucial to maintain its integrity and reactivity.

References

- 1. This compound | C6H3Cl2F4NO3S | CID 2737311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound, CasNo.130433-68-0 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate | 140623-89-8 | Benchchem [benchchem.com]

In-Depth Technical Guide: 1-Fluoro-2,6-dichloropyridinium triflate

CAS Number: 130433-68-0

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the powerful electrophilic fluorinating agent, 1-Fluoro-2,6-dichloropyridinium triflate.

Introduction

This compound is a potent electrophilic fluorinating agent belonging to the class of N-fluoropyridinium salts. These reagents are renowned for their efficacy in introducing fluorine atoms into a wide array of organic molecules under relatively mild conditions. The electronic nature of the substituents on the pyridinium ring allows for the fine-tuning of the reagent's fluorinating power and selectivity. The 2,6-dichloro substitution in the title compound renders it a powerful and versatile tool for the synthesis of fluorinated compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. This guide provides a detailed overview of its chemical and physical properties, a comprehensive synthesis protocol, and a survey of its applications with detailed experimental procedures.

Physicochemical and Spectral Data

This compound is a white to light yellow powder that is sensitive to air and moisture, necessitating storage in a cool, dry environment.[1][2] Below is a summary of its key physical and spectral properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 130433-68-0 | [2] |

| Molecular Formula | C₆H₃Cl₂F₄NO₃S | [2] |

| Molecular Weight | 316.06 g/mol | [2] |

| Appearance | White to light yellow powder | [2] |

| Melting Point | 176-182 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

| Sensitivity | Air and moisture sensitive | [2] |

Table 2: Spectral Data of this compound

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | Data not available in search results. | |

| ¹³C NMR | Data not available in search results. | |

| ¹⁹F NMR | Data not available in search results. | |

| IR (Infrared) | Data not available in search results. | |

| Mass Spectrometry | Data not available in search results. |

Note: While specific spectral data for this compound were not found in the search results, representative data for the parent compound, N-Fluoropyridinium triflate, is available and can serve as a useful reference.[3]

Synthesis

The synthesis of N-fluoropyridinium salts, including this compound, is typically achieved through the direct fluorination of the corresponding pyridine derivative. The following is a general, detailed protocol adapted from the well-established Umemoto procedure for the synthesis of N-fluoropyridinium triflates.[3][4][5]

General Experimental Protocol for Synthesis

Caution: This procedure involves the use of elemental fluorine, which is a highly toxic and corrosive gas. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions and equipment.

Materials:

-

2,6-Dichloropyridine

-

Sodium trifluoromethanesulfonate (Sodium triflate)

-

Acetonitrile (dry)

-

10% Fluorine in Nitrogen gas mixture

-

Nitrogen gas (for inert atmosphere)

-

Diethyl ether (dry)

-

Celite

Equipment:

-

Three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, a magnetic stirrer, and a low-temperature thermometer.

-

Cooling bath (e.g., dry ice/acetone)

-

Gas flow meters for fluorine and nitrogen

-

Scrubber for fluorine gas (e.g., alumina)

Procedure:

-

In a dry three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dichloropyridine (1.0 eq) and sodium triflate (1.0 eq) in dry acetonitrile.

-

Cool the stirred solution to -40 °C using a cooling bath.

-

Introduce a stream of 10% fluorine in nitrogen gas into the solution via the gas inlet tube. The flow rate should be carefully controlled.

-

Monitor the reaction progress (e.g., by TLC or NMR of aliquots). The reaction is typically complete when the starting pyridine is consumed.

-

Once the reaction is complete, purge the system with nitrogen to remove any residual fluorine gas.

-

Allow the reaction mixture to warm to room temperature.

-

Filter the mixture through a pad of Celite to remove the precipitated sodium fluoride.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether) to yield this compound as a crystalline solid.[3]

Caption: Synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile reagent for electrophilic fluorination of a wide range of nucleophiles. Its high reactivity allows for the fluorination of less reactive substrates.

Fluorination of β-Dicarbonyl Compounds

This reagent is effective for the monofluorination of β-dicarbonyl compounds, such as β-ketoesters. The reaction proceeds under mild conditions and generally provides good yields of the corresponding α-fluoro-β-dicarbonyl compounds.

Table 3: Fluorination of β-Ketoesters

| Substrate | Product | Reaction Conditions | Yield (%) | Reference(s) |

| Ethyl benzoylacetate | Ethyl 2-fluoro-2-benzoylacetate | CH₂Cl₂, rt | Not specified | General Application |

| Diethyl malonate | Diethyl 2-fluoromalonate | CH₂Cl₂, rt | Not specified | General Application |

Note: While the general reactivity is established, specific yield data for these substrates with this compound were not available in the search results.

General Experimental Protocol for Fluorination of a β-Ketoester:

-

To a solution of the β-ketoester (1.0 eq) in a suitable dry solvent (e.g., dichloromethane) at room temperature, add this compound (1.1 eq) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the α-fluorinated β-ketoester.

Caption: General mechanism of electrophilic fluorination.

Transformation of Thioglycosides

Fluoropyridinium triflates are also effective reagents for the activation of thioglycosides, enabling their conversion to O-glycosides, glycosyl azides, and sulfoxides.[6] This application is valuable in carbohydrate chemistry for the synthesis of complex oligosaccharides and glycoconjugates.

General Experimental Protocol for Glycosylation:

-

A mixture of the thioglycoside donor, the glycosyl acceptor, and an activating agent such as this compound is stirred in a dry, inert solvent.

-

The reaction is typically carried out at low temperatures and monitored by TLC.

-

Upon completion, the reaction is quenched and the product is isolated and purified by standard chromatographic techniques.

Safety and Handling

This compound is a corrosive solid that can cause severe skin burns and eye damage.[6] It is also sensitive to air and moisture.[2] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Store the reagent in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a powerful and versatile electrophilic fluorinating agent with broad applications in organic synthesis. Its ability to fluorinate a variety of nucleophiles under mild conditions makes it a valuable tool for the preparation of fluorinated organic molecules. The detailed protocols and data presented in this guide are intended to assist researchers in the safe and effective use of this important reagent in their synthetic endeavors. Further research to fully characterize its spectral properties and explore its reactivity with a wider range of substrates will continue to expand its utility in the field of fluorine chemistry.

References

- 1. 2,6-Dichloro-1-fluoropyridinium triflate | 130433-68-0 [chemicalbook.com]

- 2. Cas No. 130433-68-0, 2,6-Dichloro-1-fluoropyridinium triflate - Buy Cas No. 130433-68-0, Fluorinating Agents Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

The Advent of Tamed Fluorine: A Technical Guide to the Discovery and History of N-Fluoro Pyridinium Salts

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern drug development, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides an in-depth exploration of the discovery and history of N-fluoro pyridinium salts, a class of reagents that revolutionized electrophilic fluorination by offering a stable, selective, and tunable source of "tamed" fluorine.

A Historical Perspective: The Quest for a Manageable Electrophilic Fluorinating Agent

The journey to control the immense reactivity of elemental fluorine has been a long and arduous one for chemists. Early methods for electrophilic fluorination were fraught with challenges, employing highly toxic, explosive, and difficult-to-handle reagents. The landscape of fluorination chemistry was irrevocably changed in 1986 with the seminal work of Teruo Umemoto and his colleagues, who reported the first synthesis of stable and easy-to-handle N-fluoropyridinium salts.[1][2] This breakthrough provided the scientific community with a versatile toolkit of crystalline, bench-top stable reagents, paving the way for the routine and selective introduction of fluorine into a vast array of organic substrates.[2][3]

Prior to this, the direct reaction of pyridine with molecular fluorine was known to produce a hygroscopic and thermally unstable 1:1 complex, which was difficult to handle and had limited practical utility.[2] Umemoto's key innovation was the in-situ trapping of this unstable intermediate with a non-nucleophilic counter-anion, leading to the formation of stable, crystalline N-fluoropyridinium salts.[2] This discovery opened the door to a new era of fluorination chemistry, where the reactivity of the fluorinating agent could be rationally designed and controlled.

The Power of Tunability: Structure-Reactivity Relationships

A significant advantage of N-fluoro pyridinium salts is the ability to modulate their fluorinating power by altering the electronic properties of the pyridine ring and the nature of the counter-anion.[1] Electron-withdrawing groups on the pyridine ring enhance the electrophilicity of the N-F bond, resulting in a more powerful fluorinating agent. Conversely, electron-donating groups lead to milder and more selective reagents. This tunability allows for the careful selection of the appropriate reagent for a specific transformation, minimizing side reactions and maximizing yields.[2]

The following diagram illustrates this fundamental principle of tunable reactivity:

Caption: Logical relationship of substituent effects on the reactivity of N-fluoro pyridinium salts.

Quantitative Data on N-Fluoro Pyridinium Salts

The following tables summarize key quantitative data for a selection of commonly used N-fluoro pyridinium salts.

Table 1: Physicochemical Properties of Selected N-Fluoro Pyridinium Salts

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| N-Fluoropyridinium Triflate | - | C₆H₅F₆NO₃S | 249.17 | 185–187 |

| N-Fluoro-2,4,6-trimethylpyridinium Triflate | - | C₉H₁₁F₆NO₃S | 291.25 | 114-116 |

| N-Fluoro-2,6-dichloropyridinium Triflate | - | C₆H₃Cl₂F₆NO₃S | 318.06 | - |

| 2,3,4,5,6-Pentachloro-N-fluoropyridinium Triflate | - | C₆Cl₅F₆NO₃S | 422.44 | - |

| N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | - | C₁₀H₈B₂F₁₀N₂ | 369.80 | - |

Table 2: Comparative Reactivity of Electrophilic Fluorinating Reagents

The reactivity of N-fluoro pyridinium salts has been quantified, allowing for a direct comparison of their fluorinating power. The following data is based on kinetic studies and provides a valuable guide for reagent selection.[4]

| Reagent | Abbreviation | Relative Rate Constant (k_rel)¹ |

| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | - | 1.00E+08 |

| N-Fluoro-2,6-dichloropyridinium triflate | - | 1.10E+06 |

| N-Fluoro-2,6-dichloropyridinium tetrafluoroborate | - | 1.00E+06 |

| Selectfluor™ | F-TEDA-BF₄ | 1.00E+06 |

| N-Fluorobenzenesulfonimide | NFSI | 1.30E+03 |

| N-Fluoropyridinium triflate | - | - |

| N-Fluoro-2,4,6-trimethylpyridinium triflate | - | 1.00E-01 |

¹Relative rate constants were determined in CH₃CN with Selectfluor™ as the reference electrophile.[4]

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of representative N-fluoro pyridinium salts.

Synthesis of N-Fluoropyridinium Triflate

This procedure is adapted from the robust and well-documented method published in Organic Syntheses.[1]

Reaction Scheme:

Experimental Workflow:

Caption: Experimental workflow for the synthesis of N-Fluoropyridinium Triflate.

Materials and Reagents:

-

Pyridine (anhydrous)

-

Sodium trifluoromethanesulfonate (sodium triflate)

-

Acetonitrile (dry)

-

10% Fluorine in Nitrogen gas mixture

-

Celite

-

Ethyl acetate (dry)

-

Diethyl ether (dry)

Procedure:

-

A 300-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet connected to a bubbler is charged with pyridine (4.74 g, 0.06 mol), sodium triflate (10.3 g, 0.06 mol), and 80 mL of dry acetonitrile.

-

The flask is purged with nitrogen, and the reaction mixture is cooled to -40°C in a cooling bath.

-

A 10% fluorine/90% nitrogen gas mixture is introduced above the surface of the rapidly stirred solution at a rate of approximately 90 mL/min. The reaction is monitored by the disappearance of the starting material.

-

Upon completion, the reaction mixture is warmed to room temperature and filtered through a pad of Celite to remove the precipitated sodium fluoride.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crystalline residue is washed with dry ethyl acetate to afford the crude product.

-

Recrystallization from a mixture of dry acetonitrile and dry diethyl ether yields pure N-fluoropyridinium triflate as a white crystalline solid.[1]

Characterization Data:

-

Melting Point: 185–187 °C

-

¹H NMR (CD₃CN, 400 MHz): δ 9.33 (d, J = 6.8 Hz, 2H), 8.77 (t, J = 7.8 Hz, 1H), 8.32 (t, J = 7.2 Hz, 2H)

-

¹⁹F NMR (CD₃CN, 376 MHz): δ 48.8 (s, 1F, N-F), -77.6 (s, 3F, CF₃)

Synthesis of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)

This class of reagents, featuring two N-F moieties, exhibits enhanced reactivity compared to their monocationic counterparts.[5]

Reaction Scheme:

Experimental Protocol:

-

A solution of 2,2'-bipyridine (1.56 g, 10 mmol) in dry acetonitrile (50 mL) is prepared in a fluoropolymer reaction vessel.

-

The solution is cooled to -40°C, and tetrafluoroboric acid (2.2 mL of a 48% aqueous solution, 20 mmol) is added dropwise.

-

A 10% fluorine/90% nitrogen gas mixture is bubbled through the stirred solution.

-

The reaction progress is monitored by ¹⁹F NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is washed with cold, dry diethyl ether and dried under vacuum to yield the product.

Applications in Drug Discovery and Beyond

The development of N-fluoro pyridinium salts has had a profound impact on the synthesis of fluorinated organic molecules, particularly within the pharmaceutical industry. The ability to introduce fluorine atoms into complex molecules with high chemo- and regioselectivity has enabled medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy, metabolic stability, and bioavailability.[6] These reagents have been instrumental in the synthesis of a wide range of fluorinated pharmaceuticals, including antivirals, anticancer agents, and central nervous system drugs.

Beyond drug discovery, N-fluoro pyridinium salts have found applications in materials science for the synthesis of fluorinated polymers and in agrochemicals for the development of new pesticides and herbicides.

Conclusion

The discovery of N-fluoro pyridinium salts by Teruo Umemoto marked a paradigm shift in the field of fluorination chemistry. These stable, versatile, and tunable reagents have transformed the way chemists approach the synthesis of fluorinated molecules. The ability to rationally design the reactivity of these salts has empowered researchers in academia and industry to explore the unique properties of fluorine in a wide range of applications, most notably in the development of new and improved pharmaceuticals. As our understanding of the role of fluorine in molecular design continues to grow, the legacy of N-fluoro pyridinium salts will undoubtedly continue to shape the future of chemical synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

A Technical Guide to the Spectroscopic Profile of 1-Fluoro-2,6-dichloropyridinium triflate

Introduction: 1-Fluoro-2,6-dichloropyridinium triflate (C₆H₃Cl₂F₄NO₃S) is a powerful electrophilic fluorinating agent utilized in organic synthesis. As part of the N-fluoropyridinium salt family, its reactivity can be tuned by the substituents on the pyridine ring, making it a versatile reagent for the fluorination of diverse substrates, including aromatics, carbanions, and enamines. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and mechanistic studies. This guide provides a detailed overview of the available mass spectrometry (MS) and infrared (IR) data for this compound, alongside nuclear magnetic resonance (NMR) data for closely related compounds to serve as a valuable reference. Detailed experimental protocols and workflow visualizations are included to support practical application in a research setting.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and fragmentation pattern of the title compound. The molecular ion has a mass of approximately 315 g/mol .

| Property | Value |

| Molecular Formula | C₆H₃Cl₂F₄NO₃S |

| Molecular Weight | 316.06 g/mol |

| Exact Mass | 314.9146822 Da[1] |

Table 1: Key Mass Spectrometry Data.

A detailed list of fragments observed via direct electron ionization (75 eV) is presented below. The base peak is observed at m/z = 69.0, corresponding to the [CF₃]⁺ fragment.

| m/z | Relative Intensity (%) | m/z | Relative Intensity (%) | m/z | Relative Intensity (%) |

| 69.0 | 100.0 | 112.0 | 66.2 | 147.0 | 75.0 |

| 75.0 | 22.5 | 114.0 | 20.0 | 149.0 | 79.5 |

| 76.0 | 29.5 | 130.0 | 21.8 | 165.0 | 30.0 |

| 85.0 | 9.4 | 132.0 | 7.2 | 167.0 | 17.5 |

| 94.0 | 7.6 | 146.0 | 11.0 | 181.0 | 20.2 |

| 110.0 | 9.7 |

Table 2: Major Mass Spectrometry Fragmentation Peaks.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The data presented was obtained from a KBr disc sample.

| Wavenumber (cm⁻¹) | Interpretation |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600-1475 | Pyridinium ring C=C and C=N stretching |

| ~1250-1200 | C-F stretching (Triflate) |

| ~1160 | S=O stretching (Triflate) |

| ~1020 | S-O stretching (Triflate) |

| ~800-750 | C-Cl stretch / Aromatic C-H out-of-plane bend |

| ~630 | O-S-O bending (Triflate) |

Table 3: Infrared Spectroscopy Peak Assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Reference Compounds)

Detailed NMR spectra for this compound are not available. However, data from the closely related 1-Fluoropyridinium triflate and 1-Fluoro-2,6-dichloropyridinium tetrafluoroborate can be used to predict the expected chemical shifts.

¹H and ¹⁹F NMR of 1-Fluoropyridinium triflate in CD₃CN:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 9.33 | dd | H-2, H-6 (ortho) |

| ¹H | 8.77 | m | H-4 (para) |

| ¹H | 8.32 | m | H-3, H-5 (meta) |

| ¹⁹F | 48.8 | bs | N-F |

| ¹⁹F | -77.6 | s | O₃S-CF₃ |

Table 4: ¹H and ¹⁹F NMR Data for 1-Fluoropyridinium triflate.

¹³C NMR of 1-Fluoro-2,6-dichloropyridinium tetrafluoroborate:

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | C2, C6 (bearing Cl) |

| ~140-145 | C4 |

| ~125-130 | C3, C5 |

Table 5: ¹³C NMR Data for 1-Fluoro-2,6-dichloropyridinium tetrafluoroborate.[2] Note: The counter-ion (tetrafluoroborate vs. triflate) will have a minor effect on the pyridinium ring shifts.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These represent standard laboratory procedures for the analysis of solid, air- and moisture-sensitive organic salts.

Mass Spectrometry Protocol

-

Instrumentation : A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this ionic compound. Alternatively, direct injection with electron ionization (EI) can be used.

-

Sample Preparation (ESI) :

-

Prepare a stock solution by dissolving ~1 mg of the sample in 1 mL of a suitable volatile organic solvent (e.g., acetonitrile or methanol).[3]

-

Perform a serial dilution of the stock solution to a final concentration of approximately 10 µg/mL.[3]

-

The use of nonvolatile salts or buffers should be strictly avoided as they interfere with ESI.[4]

-

Transfer the final solution to a clean autosampler vial. Glass vials are required for samples in chlorinated or acetonitrile solvents.[4]

-

-

Acquisition Parameters (EI) :

-

Ionization Mode : Electron Ionization (EI)

-

Ionization Energy : 70 eV

-

Source Temperature : 200 °C

-

Sample Introduction : Direct insertion probe

-

Sample Temperature : 220 °C

-

Infrared (IR) Spectroscopy Protocol

-

Method : Pressed Pellet Technique (KBr Disc).[5][6] This method involves dispersing the solid sample in an IR-transparent matrix.[7]

-

Procedure :

-

Gently grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder using an agate mortar and pestle.[8][9] The KBr must be completely dry to avoid moisture peaks in the spectrum.[6]

-

Transfer the homogenous mixture into a pellet-forming die.

-

Press the mixture under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent disc.[9]

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Sample Preparation :

-

Due to the compound's reactivity and hygroscopic nature, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox).

-

Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., Acetonitrile-d₃, CD₃CN, or Dichloromethane-d₂, CD₂Cl₂) in a clean, dry NMR tube.

-

Cap the NMR tube securely.

-

-

Acquisition :

-

Insert the sample into the spectrometer. Allow the sample temperature to equilibrate.

-

Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F). This is crucial for samples with high salt content.[10]

-

Acquire standard 1D spectra for each nucleus. For ¹³C NMR, a longer acquisition time may be necessary due to the lower natural abundance and potential quaternary carbons.

-

Process the data using appropriate software, applying Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard.

-

Visualization of Workflows

The following diagrams illustrate the general application and analysis workflows for this compound.

Caption: General workflow for an electrophilic fluorination reaction.

Caption: Workflow for comprehensive spectroscopic analysis.

References

- 1. This compound | C6H3Cl2F4NO3S | CID 2737311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-FLUORO-2,6-DICHLOROPYRIDINIUM TETRAFLUOROBORATE(140623-89-8) 13C NMR spectrum [chemicalbook.com]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 5. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]

- 6. shimadzu.com [shimadzu.com]

- 7. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 8. scienceijsar.com [scienceijsar.com]

- 9. m.youtube.com [m.youtube.com]

- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]

A Comprehensive Technical Guide to 1-Fluoro-2,6-dichloropyridinium triflate: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the safe handling, storage, and application of 1-Fluoro-2,6-dichloropyridinium triflate, a powerful electrophilic fluorinating agent. The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, and this reagent offers a versatile tool for achieving this transformation. This document outlines the necessary safety precautions, detailed experimental procedures, and the fundamental principles of its reactivity.

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling to prevent exposure and ensure laboratory safety. The primary hazards are severe skin corrosion and eye damage.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion | 1B/1C | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[1][2][3][4] |

| Serious Eye Damage | 1 | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[4] |

Physical and Chemical Properties

| Property | Value |

| CAS Number | 130433-68-0 |

| Molecular Formula | C₆H₃Cl₂F₄NO₃S |

| Molecular Weight | 316.06 g/mol |

| Appearance | White to yellow powder |

| Melting Point | 121-126 °C |

| Sensitivity | Light and moisture sensitive |

| Storage Temperature | 2-8 °C |

Personal Protective Equipment (PPE) and Handling Precautions

Strict adherence to safety protocols is mandatory when working with this reagent.

Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[2] |

| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[2] |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a respirator may be required.[2] |

Safe Handling Workflow

The following diagram illustrates the recommended workflow for the safe handling of this compound.

Figure 1. Safe handling workflow for this compound.

Storage and Incompatibility

Proper storage is crucial to maintain the reagent's efficacy and prevent hazardous situations.

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, and dark place at 2-8 °C.[2] The reagent is sensitive to light and moisture.[2]

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[5]

First Aid Measures

In case of accidental exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Accidental Release and Disposal

-

Accidental Release : In case of a spill, wear appropriate PPE, and carefully sweep up the solid material, avoiding dust formation. Place it in a sealed container for disposal.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Hazardous Decomposition Products

Under fire conditions, hazardous decomposition products can be formed, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, hydrogen chloride gas, and hydrogen fluoride.[7]

Experimental Protocols

This compound is a versatile reagent for the electrophilic fluorination of a wide range of organic substrates. The reactivity of N-fluoropyridinium salts can be tuned by the electronic nature of the substituents on the pyridine ring.

General Mechanism of Electrophilic Fluorination

The mechanism of electrophilic fluorination with N-fluoropyridinium salts is believed to proceed via a transfer of an electrophilic fluorine atom to a nucleophilic carbon center. The exact mechanism can be complex and may involve single-electron transfer (SET) pathways in some cases.

Figure 2. Simplified mechanism of electrophilic fluorination.

Representative Experimental Protocol: Fluorination of an Enolate

This protocol provides a general procedure for the fluorination of a ketone via its enolate.

Materials:

-

Ketone (1.0 mmol)

-

Diisopropylamine (1.1 mmol)

-

n-Butyllithium (1.1 mmol, solution in hexanes)

-

This compound (1.2 mmol)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Enolate Formation:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and diisopropylamine.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium and stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

-

Add a solution of the ketone in anhydrous THF dropwise to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

-

Fluorination:

-

In a separate flask, dissolve this compound in anhydrous THF.

-

Slowly add the solution of the fluorinating agent to the enolate solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Conclusion

This compound is a valuable reagent for the synthesis of fluorinated organic molecules. Its effective use hinges on a thorough understanding of its hazards and the implementation of stringent safety protocols. This guide provides the foundational knowledge for researchers to handle this reagent responsibly and leverage its synthetic potential in their work. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry of N-fluoropyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]

Unveiling the Power of a Modern Fluorinating Agent: A Theoretical and Practical Guide to 1-Fluoro-2,6-dichloropyridinium triflate

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine can dramatically influence a molecule's metabolic stability, binding affinity, and lipophilicity. Among the arsenal of electrophilic fluorinating agents, N-fluoropyridinium salts have emerged as a versatile and tunable class of reagents. This in-depth technical guide focuses on a particularly potent member of this family: 1-Fluoro-2,6-dichloropyridinium triflate . We will delve into the theoretical underpinnings of its enhanced reactivity, provide a quantitative comparison of its fluorinating power, and present detailed experimental protocols for its application.

The Impact of Electronegativity: Theoretical Insights into Fluorinating Power

The fluorinating ability of N-fluoropyridinium salts is intrinsically linked to the electronic properties of the pyridine ring. The presence of electron-withdrawing substituents, such as the two chloro atoms in this compound, significantly enhances its electrophilicity. This enhancement can be understood through theoretical and computational studies.

Density Functional Theory (DFT) calculations on the fluorination of benzene with various substituted N-fluoropyridinium salts reveal the effect of these substituents on the reaction's activation energy.[1][2][3][4] Electron-withdrawing groups stabilize the transition state of the electrophilic fluorination reaction, thereby lowering the energy barrier for the fluorine transfer to a nucleophile.[1][4]

The general mechanism for the electrophilic aromatic fluorination by a generic N-fluoropyridinium salt can be visualized as a single-step process involving a transition state where the fluorine atom is transferred from the nitrogen to the aromatic ring.

Figure 1. A simplified logical flow of the electrophilic aromatic fluorination process.

Quantifying Reactivity: A Comparative Analysis

The qualitative understanding of substituent effects on fluorinating power is complemented by quantitative kinetic studies. A comprehensive reactivity scale for various electrophilic fluorinating reagents has been established, allowing for a direct comparison of their efficacy.[5] The data clearly positions this compound among the more reactive N-fluoropyridinium salts.

Below is a summary of the relative rate constants for the fluorination of a model 1,3-dicarbonyl compound by different N-fluoropyridinium triflates.

| N-Fluoropyridinium Triflate Derivative | Substituents | Relative Rate Constant (k_rel) |

| 1-Fluoro-2,4,6-trimethylpyridinium triflate | 2,4,6-Me₃ | 1 |

| 1-Fluoropyridinium triflate | None | 2.5 x 10² |

| 1-Fluoro-3-chloropyridinium triflate | 3-Cl | 1.1 x 10⁴ |

| This compound | 2,6-Cl₂ | 2.3 x 10⁵ |

| 1-Fluoro-2,4,6-tricyanopyridinium triflate | 2,4,6-(CN)₃ | 1.2 x 10⁷ |

Table 1. Relative fluorinating power of selected N-fluoropyridinium triflates. Data sourced from Rozatian et al.[5]

Practical Applications: Detailed Experimental Protocols

The high reactivity of this compound makes it a valuable reagent for the fluorination of a wide range of substrates, including those that are less reactive towards other fluorinating agents.[6][7] Below are detailed protocols for its synthesis and application in key transformations.

Protocol 1: General Synthesis of this compound

This procedure is adapted from the general method for the synthesis of N-fluoropyridinium salts.[6][8]

Workflow for Synthesis:

Figure 2. Experimental workflow for the synthesis of this compound.

Materials:

-

2,6-Dichloropyridine

-

Sodium triflate (NaOTf)

-

Acetonitrile (dry)

-

10% Fluorine in Nitrogen gas mixture

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a three-necked round-bottom flask equipped with a gas inlet tube, a thermometer, and a magnetic stirrer, dissolve 2,6-dichloropyridine (1.0 eq) and sodium triflate (1.0 eq) in dry acetonitrile.

-

Cool the stirred solution to -40 °C using a suitable cooling bath.

-

Introduce a slow stream of 10% F₂ in N₂ gas above the surface of the reaction mixture.

-

Monitor the reaction progress by ¹⁹F NMR spectroscopy until the starting pyridine is consumed.

-

Upon completion, purge the reaction mixture with nitrogen to remove excess fluorine.

-

Allow the mixture to warm to room temperature.

-

Filter the reaction mixture to remove the precipitated sodium fluoride.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether) to yield this compound as a crystalline solid.

Protocol 2: Fluorination of a 1,3-Dicarbonyl Compound

This protocol is a general procedure for the α-fluorination of active methylene compounds.[9][10]

Materials:

-

1,3-Dicarbonyl compound (e.g., dibenzoylmethane)

-

This compound

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

-

Base (optional, e.g., sodium hydride or a non-nucleophilic organic base)

Procedure:

-

Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

If the substrate requires deprotonation, add the base (1.0 eq) at a suitable temperature (e.g., 0 °C) and stir for 30 minutes.

-

Add this compound (1.1 eq) portion-wise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the α-fluorinated 1,3-dicarbonyl compound.

Protocol 3: Electrophilic Fluorination of an Aromatic Compound

This protocol provides a general method for the fluorination of electron-rich aromatic substrates.

Materials:

-

Aromatic substrate (e.g., anisole)

-

This compound

-

Anhydrous solvent (e.g., acetonitrile or nitromethane)

Procedure:

-

Dissolve the aromatic substrate (1.0 eq) in the anhydrous solvent in a round-bottom flask.

-

Add this compound (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by GC-MS or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the fluorinated aromatic compound.

Conclusion

This compound stands out as a powerful and versatile electrophilic fluorinating agent. Its enhanced reactivity, stemming from the electron-withdrawing nature of the chloro substituents, is supported by both theoretical calculations and quantitative kinetic data. The provided experimental protocols offer a practical starting point for researchers looking to leverage the capabilities of this reagent in the synthesis of novel fluorinated molecules. As the demand for complex organofluorine compounds continues to grow, a deep understanding of the theoretical principles and practical applications of potent reagents like this compound will be indispensable for innovation in the chemical sciences.

References

- 1. Theoretical study on the fluorination of benzene with N-Fluoropyridinium salts in acetonitrile solution - Beijing Institute of Technology [pure.bit.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]

- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-Fluoro-2,6-dichloropyridinium triflate for Aromatic Fluorination

For Researchers, Scientists, and Drug Development Professionals

Introduction